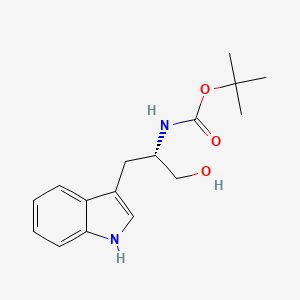

Boc-tryptophanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[(2S)-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)18-12(10-19)8-11-9-17-14-7-5-4-6-13(11)14/h4-7,9,12,17,19H,8,10H2,1-3H3,(H,18,20)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEFQUFUAEKORKL-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427137 | |

| Record name | tert-Butyl [(2S)-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82689-19-8 | |

| Record name | tert-Butyl [(2S)-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Compound Identification and Core Physicochemical Properties

An In-depth Technical Guide to Boc-L-tryptophanol

Abstract: This technical guide provides a comprehensive overview of N-α-(tert-butoxycarbonyl)-L-tryptophanol, commonly known as Boc-L-tryptophanol. This chiral building block is a pivotal intermediate in synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug discovery. This document elucidates its core physicochemical properties, provides a detailed synthesis workflow, explores its applications with mechanistic insights, and outlines essential safety and handling protocols. Designed for researchers, scientists, and drug development professionals, this guide synthesizes technical data with practical, field-proven insights to facilitate its effective use in the laboratory.

Boc-L-tryptophanol is a derivative of the amino acid L-tryptophan where the primary amine is protected by a tert-butoxycarbonyl (Boc) group, and the carboxylic acid is reduced to a primary alcohol. This structure makes it a valuable precursor for synthesizing more complex molecules. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 82689-19-8 | [1][2][3] |

| Molecular Formula | C₁₆H₂₂N₂O₃ | [1][3] |

| Molecular Weight | 290.3 g/mol | [1][3] |

| Appearance | Off-white powder | [1] |

| Melting Point | 116-122 °C | [1][2] |

| Purity | ≥ 98% (by NMR) | [1] |

| Optical Rotation | [a]D26 = -15 ± 2º (c=1 in CHCl₃) | [1] |

| Storage Conditions | 0-8 °C | [1][2] |

Note on Nomenclature: It is critical to distinguish Boc-L-tryptophanol from its carboxylic acid precursor, Boc-L-tryptophan . The "-ol" suffix signifies the alcohol functional group. The latter is more commonly used in solid-phase peptide synthesis (SPPS), and the similar names can be a source of confusion.

| Feature | Boc-L-tryptophanol | Boc-L-tryptophan |

| Synonym | Boc-L-Trp-ol | Boc-L-Trp-OH |

| CAS Number | 82689-19-8 | 13139-14-5[4] |

| Molecular Formula | C₁₆H₂₂N₂O₃ | C₁₆H₂₀N₂O₄[4] |

| Molecular Weight | 290.3 g/mol | 304.34 g/mol [4] |

| Functional Group | Primary Alcohol (-CH₂OH) | Carboxylic Acid (-COOH) |

| Primary Application | Chiral building block for synthesis | Amino acid for peptide synthesis |

Synthesis and Purification Workflow

The preparation of Boc-L-tryptophanol is typically a two-step process starting from the parent amino acid, L-tryptophan.

Step 1: Boc Protection of L-tryptophan The first step involves the protection of the α-amino group of L-tryptophan. This is a standard procedure in peptide chemistry. The reaction is typically carried out by treating L-tryptophan with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[5] The base, often sodium hydroxide, deprotonates the amino group, enhancing its nucleophilicity to attack the electrophilic carbonyl carbon of Boc₂O. The reaction is usually performed in a mixed solvent system like water-dioxane to accommodate the solubility of both the amino acid and the anhydride.[5]

Step 2: Reduction of the Carboxylic Acid Once the amine is protected, the carboxylic acid of Boc-L-tryptophan is reduced to a primary alcohol. This transformation can be achieved using various reducing agents. A common and effective method involves the use of borane complexes, such as borane-tetrahydrofuran (BH₃·THF), or by converting the carboxylic acid to a mixed anhydride or an ester followed by reduction with a milder reducing agent like sodium borohydride (NaBH₄). The choice of reagent is critical to ensure that the Boc protecting group and the indole ring remain intact.

The following diagram illustrates this synthetic pathway.

Caption: General synthetic workflow for Boc-L-tryptophanol.

Purification is typically performed via column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to separate the product from starting materials and byproducts. The final product's identity and purity are confirmed using techniques like NMR spectroscopy and mass spectrometry.

Applications in Research and Drug Development

Boc-L-tryptophanol is a versatile building block whose utility stems from three key structural features: the chiral center, the Boc-protected amine, and the indole side chain.

-

Chiral Precursor in Asymmetric Synthesis: The defined stereochemistry at the α-carbon makes Boc-L-tryptophanol an excellent starting material for the synthesis of enantiomerically pure pharmaceuticals. The alcohol moiety serves as a handle for further chemical modifications, such as oxidation to an aldehyde, esterification, or conversion to a leaving group for nucleophilic substitution.

-

Drug Development and Medicinal Chemistry: The tryptophan scaffold is a well-known pharmacophore present in many biologically active molecules. The indole ring can participate in π-stacking, hydrogen bonding, and hydrophobic interactions with biological targets like enzymes and receptors.[1] Consequently, Boc-L-tryptophanol is used in the synthesis of novel therapeutics, particularly those targeting neurological disorders by influencing serotonin pathways.[1] It has also been incorporated into dipeptides investigated for broad-spectrum antibacterial activity.[6]

-

Biochemical Research: Researchers utilize Boc-L-tryptophanol to create custom probes and ligands to study protein-protein interactions and enzyme activities.[1] By incorporating this moiety into larger molecules, scientists can investigate the role of tryptophan residues in metabolic processes, providing insights that can lead to new therapeutic targets.[1]

The diagram below illustrates the role of Boc-L-tryptophanol as a foundational piece in a synthetic scheme.

Caption: Role as a building block in a multi-step synthesis.

Experimental Protocol: Synthesis of a Tryptophanol-Derived Ether

This protocol describes a representative two-step synthesis using Boc-L-tryptophanol to form a new carbon-oxygen bond, a common transformation in drug development.

Objective: To synthesize (S)-tert-butyl (1-(benzyloxy)-3-(1H-indol-3-yl)propan-2-yl)carbamate.

Step 1: Deprotonation of the Alcohol

-

Dissolve Boc-L-tryptophanol (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise to the stirred solution. Causality: NaH is a strong, non-nucleophilic base that deprotonates the primary alcohol to form a sodium alkoxide. This significantly increases the nucleophilicity of the oxygen, preparing it for the subsequent substitution reaction.

-

Allow the reaction to stir at 0 °C for 30 minutes.

Step 2: Nucleophilic Substitution (Williamson Ether Synthesis)

-

To the same flask, add benzyl bromide (1.2 eq) dropwise via syringe.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Causality: The highly nucleophilic alkoxide attacks the electrophilic benzylic carbon of benzyl bromide in an Sₙ2 reaction, displacing the bromide and forming the desired ether linkage.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction carefully by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. Adherence to established safety protocols is non-negotiable.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a laboratory coat, and chemical-resistant gloves (e.g., nitrile) when handling Boc-L-tryptophanol and any associated reagents.[7]

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder.[7] Avoid generating dust. In case of contact with skin or eyes, rinse immediately and thoroughly with water.[7]

-

Storage: Store Boc-L-tryptophanol in a tightly sealed container in a cool, dry place. The recommended storage temperature is between 0-8 °C to ensure long-term stability.[1][2] Keep it away from strong oxidizing agents.[7]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.[8]

While Boc-L-tryptophan is not classified as a hazardous substance according to Regulation (EC) No 1272/2008, standard good laboratory practices should always be observed.[8][9]

Conclusion

Boc-L-tryptophanol (CAS: 82689-19-8) is a high-value chiral building block essential for advanced organic synthesis. Its unique combination of a protected amine, a reactive primary alcohol, and a functional indole side chain provides chemists with a versatile tool for constructing complex, enantiomerically pure molecules. A clear understanding of its properties, synthetic routes, and safe handling procedures, as detailed in this guide, is crucial for leveraging its full potential in the discovery and development of novel therapeutics and biochemical probes.

References

-

Boc-L-Tryptophanol. MySkinRecipes. [Link]

-

Boc-Tryptophanol [826989-19-8]. Aapptec Peptides. [Link]

-

Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents. National Institutes of Health (NIH). [Link]

-

BOC-N-IN-BOC-L-TRYPTOPHAN. ChemBK. [Link]

-

Safety Data Sheet: Boc-L-Tryptophan. Carl ROTH. [Link]

-

Boc-L-tryptophan. ChemBK. [Link]

-

Fmoc-Trp(Boc)-OH 98%_sds. Severn Biotech. [Link]

-

Understanding N-Boc-L-Tryptophan: Properties, Sourcing, and Applications. Hopax. [Link]

-

Boc-trp-ome | C17H22N2O4. PubChem. [Link]

-

Synthesis of 1a: Boc-protected L-tryptophan, DCC, N-hydroxysuccinimide,... ResearchGate. [Link]

-

Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent. PubMed. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Boc-L-Tryptophanol [myskinrecipes.com]

- 3. peptide.com [peptide.com]

- 4. Boc-Trp-OH = 99.0 TLC 13139-14-5 [sigmaaldrich.com]

- 5. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. carlroth.com [carlroth.com]

Introduction: The Significance of N-alpha-Boc-L-tryptophanol

An In-Depth Technical Guide to the Synthesis and Purification of N-alpha-Boc-L-tryptophanol

N-alpha-Boc-L-tryptophanol is a pivotal chiral building block in synthetic organic chemistry, particularly valued in the fields of peptide synthesis and pharmaceutical development. As a derivative of the essential amino acid L-tryptophan, its utility stems from the strategic installation of a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino moiety. This bulky, acid-labile group effectively masks the nucleophilicity of the amine, preventing unwanted side reactions and enabling precise, sequential peptide chain elongation.[][2] The conversion of the carboxylic acid of N-alpha-Boc-L-tryptophan to a primary alcohol yields N-alpha-Boc-L-tryptophanol, a versatile intermediate for introducing a tryptophanol residue into complex molecular architectures.

This guide provides a comprehensive exploration of the synthesis and purification of N-alpha-Boc-L-tryptophanol, grounded in established chemical principles and field-proven methodologies. We will dissect the rationale behind reagent selection, reaction conditions, and purification strategies, offering researchers a robust framework for achieving high yield and purity.

Part 1: Synthesis of the Precursor, N-alpha-Boc-L-tryptophan

The journey begins with the protection of the alpha-amino group of L-tryptophan. The method of choice is a straightforward nucleophilic reaction with di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) under basic conditions.

Mechanism and Rationale

The reaction proceeds via the nucleophilic attack of the deprotonated amino group of L-tryptophan on one of the electrophilic carbonyl carbons of Boc anhydride. The resulting unstable intermediate collapses, eliminating tert-butanol and carbon dioxide to yield the stable Boc-protected amino acid.[3] The use of a base, such as sodium hydroxide, is crucial to deprotonate the amino group, enhancing its nucleophilicity, and to neutralize the acidic proton of the carboxylic acid.

Experimental Protocol: Boc Protection of L-Tryptophan

This protocol is adapted from established literature procedures.[3]

-

Dissolution: In a suitable reaction vessel, dissolve L-tryptophan (1.0 eq.) in a 1:1 mixture of dioxane and water.

-

Basification & Reagent Addition: Add 1 M aqueous sodium hydroxide (1.0 eq.) to the solution. Subsequently, add di-tert-butyl dicarbonate (1.0 eq.).

-

Reaction: Stir the mixture vigorously at room temperature for approximately 24 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully acidify the reaction mixture to a pH of approximately 2-3 using aqueous hydrochloric acid (HCl). This protonates the carboxylate, making the product extractable into an organic solvent.

-

Extraction: Extract the aqueous mixture with ethyl acetate (e.g., 2 x 150 mL for a 50 mmol scale).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator. The resulting product, N-alpha-Boc-L-tryptophan, is typically a white solid.[3]

Characterization of N-alpha-Boc-L-tryptophan:

-

Appearance: White to off-white powder.[4]

-

Melting Point: Approximately 136–138 °C (decomposes).[][3][]

-

Purity (HPLC): ≥ 99%.[]

Part 2: Selective Reduction of the Carboxylic Acid

The conversion of the carboxylic acid in N-alpha-Boc-L-tryptophan to a primary alcohol is the core synthetic step. The primary challenge lies in achieving this transformation chemoselectively, without affecting the acid-sensitive Boc group or the electron-rich indole side chain. Two primary, reliable methods are presented here.

Method A: Direct Reduction with Borane Complexes

Borane (BH₃) and its complexes, such as borane-tetrahydrofuran (BH₃·THF), are exceptionally effective reagents for the selective reduction of carboxylic acids.[6]

Causality of Chemoselectivity: Unlike nucleophilic hydride reagents like LiAlH₄, borane is an electrophilic reducing agent (a Lewis acid).[7] Its high selectivity for carboxylic acids is attributed to the rapid initial reaction with the acidic proton of the carboxyl group. This forms a triacyloxyborane intermediate, which is subsequently reduced.[8] This pathway is kinetically favored over the reduction of other carbonyls like esters or amides, making it ideal for this transformation.[8][9][10]

Experimental Protocol: Borane Reduction

All operations should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

-

Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and an inert gas inlet, add N-alpha-Boc-L-tryptophan (1.0 eq.).

-

Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, typically ~2.0-3.0 eq. of hydride) dropwise via a syringe or dropping funnel. Vigorous gas evolution (H₂) will be observed initially.

-

Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours, or until TLC indicates the complete consumption of the starting material.

-

Quenching: Carefully cool the reaction back to 0 °C and quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.

-

Work-up and Extraction: Concentrate the mixture in vacuo. Redissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-alpha-Boc-L-tryptophanol, often as a viscous oil or semi-solid.

Method B: Mixed Anhydride Activation Followed by NaBH₄ Reduction

This two-step, one-pot method provides an excellent alternative, particularly in settings where borane reagents are less desirable. The strategy involves converting the poorly reactive carboxylic acid into a highly activated mixed carbonic anhydride, which is then readily reduced by the milder and more manageable sodium borohydride (NaBH₄).[11][12]

Mechanism and Rationale: The carboxylic acid is first treated with a tertiary amine base, such as N-methylmorpholine (NMM), to form a carboxylate salt. This salt then reacts with an alkyl chloroformate, most commonly isobutyl chloroformate, to generate a mixed anhydride.[11][12][13] This anhydride possesses a highly electrophilic carbonyl group derived from the tryptophan moiety, which is now susceptible to nucleophilic attack by the hydride from NaBH₄. This approach avoids harsh reagents and often proceeds with minimal side reactions.[14]

Experimental Protocol: Mixed Anhydride Reduction

All operations should be conducted under an inert atmosphere using anhydrous solvents until the quenching step.

-

Setup and Dissolution: In a flame-dried flask, dissolve N-alpha-Boc-L-tryptophan (1.0 eq.) in anhydrous THF.

-

Cooling: Cool the solution to approximately -15 °C using an ice-salt or dry ice-acetone bath.

-

Activation: Add N-methylmorpholine (NMM, 1.0 eq.) and stir for a few minutes. Then, add isobutyl chloroformate (1.0 eq.) dropwise, ensuring the temperature remains below -10 °C. Stir the resulting mixture for 15-20 minutes to allow for complete formation of the mixed anhydride.

-

Reduction: In a separate flask, prepare a solution or a fine suspension of sodium borohydride (NaBH₄, ~2.0 eq.) in a small amount of water. Add this reducing agent slurry to the mixed anhydride solution dropwise, maintaining the low temperature.

-

Reaction and Work-up: Stir the reaction at low temperature for 1-2 hours, then allow it to warm to room temperature. Quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction and Concentration: Extract the product with ethyl acetate. Wash the combined organic layers with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to give the crude product.

Synthesis Workflow Visualization

Caption: Overall synthetic route from L-Tryptophan to N-alpha-Boc-L-tryptophanol.

Part 3: Purification Strategies

Obtaining analytically pure N-alpha-Boc-L-tryptophanol requires a robust purification strategy, as the crude product often contains unreacted starting materials, reagents, and side products. Many Boc-protected compounds are initially isolated as oils or amorphous solids, making purification critical.[15]

Silica Gel Column Chromatography

This is the primary and most effective method for purifying the crude product.

-

Principle: The technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent). N-alpha-Boc-L-tryptophanol is more polar than some byproducts but less polar than the starting carboxylic acid.

-

Stationary Phase: Silica gel (230-400 mesh) is standard.

-

Mobile Phase (Eluent): A gradient elution is typically employed. The process starts with a low-polarity solvent system, such as 10-20% ethyl acetate in hexanes or petroleum ether, and the polarity is gradually increased by raising the proportion of ethyl acetate.

-

Monitoring: The separation is monitored by collecting fractions and analyzing them using TLC. Fractions containing the pure product (identified by a specific Rf value and visualization under UV light and/or with a staining agent like potassium permanganate) are combined.

Recrystallization

For obtaining a high-purity, stable, crystalline solid, recrystallization is the final step after chromatographic purification.

-

Challenge: The challenge often lies in finding a suitable solvent or solvent system, as the product may be an oil at room temperature.[15]

-

Technique 1 (Single Solvent): Dissolve the purified product in a minimum amount of a hot solvent (e.g., ethyl acetate) and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath to induce crystallization.

-

Technique 2 (Solvent/Anti-Solvent): Dissolve the product in a small volume of a good solvent (e.g., methanol, diethyl ether, or dichloromethane). Then, slowly add a poor solvent (an "anti-solvent," e.g., hexanes or pentane) until the solution becomes turbid.[15] Gentle warming to redissolve followed by slow cooling can yield high-quality crystals. Seeding with a previously obtained crystal can facilitate the process.[16]

-

Isolation: The resulting crystals are isolated by vacuum filtration, washed with a small amount of cold anti-solvent, and dried under high vacuum.

Part 4: Data Summary and Characterization

Table 1: Reagent Stoichiometry (Illustrative 10 mmol Scale)

| Reagent | Step | MW ( g/mol ) | Equivalents | Amount |

| N-alpha-Boc-L-tryptophan | Reduction | 304.35 | 1.0 | 3.04 g |

| BH₃·THF (1 M solution) | Method A | - | 2.5 | 25 mL |

| N-Methylmorpholine | Method B | 101.15 | 1.0 | 1.1 mL |

| Isobutyl Chloroformate | Method B | 136.58 | 1.0 | 1.3 mL |

| Sodium Borohydride | Method B | 37.83 | 2.0 | 0.76 g |

Table 2: Physicochemical Properties of N-alpha-Boc-L-tryptophanol

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₂N₂O₃ | [17] |

| Molecular Weight | 290.36 g/mol | [17] |

| Appearance | White to off-white solid/oil | General Knowledge |

| ¹H NMR | Expect characteristic peaks for Boc (singlet, ~1.4 ppm), indole protons (aromatic region), and the newly formed -CH₂OH group. | Inferred from Structure |

| ¹³C NMR | Expect characteristic peaks for Boc carbonyl and quaternary carbon, indole carbons, and the -CH₂OH carbon (~60-65 ppm). | Inferred from Structure |

Conclusion

The synthesis of N-alpha-Boc-L-tryptophanol is a well-defined process that hinges on the selective reduction of its parent carboxylic acid. Both the direct borane reduction and the mixed anhydride activation method offer reliable and high-yielding pathways, with the choice often dictated by laboratory infrastructure and reagent availability. Mastery of the subsequent purification, particularly silica gel chromatography and the nuanced art of recrystallization, is paramount to achieving the high degree of purity required for applications in pharmaceutical and peptide chemistry. This guide provides the strategic rationale and procedural detail necessary for researchers to confidently undertake this valuable synthesis.

References

-

Rzepa, H. (n.d.). Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. Henry Rzepa's Blog - Ch.imperial. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reduction of Carboxylic Acids and Their Derivatives. Retrieved from [Link]

-

Fallan, C., et al. (2018). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Angewandte Chemie International Edition, 57(42), 13968-13972. Available at: [Link]

-

LibreTexts Chemistry. (2025). 6.5: Reactions of Carboxylic Acids - An Overview. Retrieved from [Link]

-

IITian Explains. (2020, April 4). Borane as a Reducing Agent || Very Selective Reducer || IITian Explains [Video]. YouTube. Retrieved from [Link]

- Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag. (General reference for mixed anhydride method, specific deep link unavailable).

-

Wang, L., et al. (2014). Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents. Molecules, 19(11), 17893-17907. Available at: [Link]

- Anderson, G. W., et al. (1967). Mixed anhydride method of preparing peptides. U.S. Patent No. 3,640,991. Google Patents.

-

Chen, F. M., & Benoiton, N. L. (1979). Mixed anhydrides in peptide synthesis. A study of urethane formation with a contribution on minimization of racemization. Canadian Journal of Chemistry, 57(19), 2528-2534. Available at: [Link]

-

Albertson, N. F. (1962). Synthesis of Peptides with Mixed Anhydrides. Organic Reactions, 12, 157-355. Available at: [Link]

-

ChemBK. (2024). N(alpha)-boc-N(in)-formyl-L-tryptophan. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7020330, Boc-Trp(Boc)-OH. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1a: Boc-protected L-tryptophan, DCC, N-hydroxysuccinimide,... [Image]. Retrieved from [Link]

- Zhang, W., et al. (2015). A safe and efficient route for preparation of N-Boc-β³-amino acid methyl esters from α-amino acids. Tetrahedron, 71(38), 6875-6881. (General procedure for LiBH₄ reduction of esters, relevant context). A relevant link is

-

Edelmann, F. T. (2022). Answer to "Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc?". ResearchGate. Retrieved from [Link]

-

Aapptec. (n.d.). Boc-Tryptophanol [826989-19-8]. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Boc-L-Tryptophanol. Retrieved from [Link]

- Google Patents. (n.d.). EP1343808A2 - Process for the synthesis of a peptide having a trp residue.

-

ResearchGate. (n.d.). Comparative reaction conditions for the deprotection of N-Boc-l-tryptophan... [Image]. Retrieved from [Link]

-

Shandong Jincheng Kerui Chemical Co Ltd. (2021). Crystallization method of Boc-amino acid. CN112660133A. Patsnap. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for.... Retrieved from [Link]

-

Wohlgemuth, K., et al. (2023). Process Design for Continuous Crystallization of l-Tryptophan in Water–Alcohol Solvent Mixtures. Processes, 11(10), 2859. Available at: [Link]

-

Holmes, J. B., et al. (2022). Imaging active site chemistry and protonation states: NMR crystallography of the tryptophan synthase α-aminoacrylate. Proceedings of the National Academy of Sciences, 119(2), e2109235119. Available at: [Link]

- Ajinomoto Co., Inc. (2001). Method for crystallizing tryptophan. U.S. Patent No. 6,284,897. Google Patents.

Sources

- 2. Boc-L-Tryptophanol [myskinrecipes.com]

- 3. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nalpha-BOC-L-Tryptophane, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. youtube.com [youtube.com]

- 7. Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 10. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. US3640991A - Mixed anhydride method of preparing peptides - Google Patents [patents.google.com]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. organicreactions.org [organicreactions.org]

- 15. researchgate.net [researchgate.net]

- 16. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]

- 17. peptide.com [peptide.com]

Mastering the Synthesis of Tryptophan-Containing Peptides: A Guide to Boc-Protected Derivatives

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Tryptophan (Trp), an amino acid critical to the structure and function of countless peptides and proteins, presents unique and significant challenges in solid-phase peptide synthesis (SPPS). Its indole side chain, an electron-rich aromatic system, is highly susceptible to degradation under the acidic conditions inherent to the tert-butyloxycarbonyl (Boc) synthesis strategy. This guide provides a comprehensive exploration of the chemical principles and practical methodologies required to successfully incorporate tryptophan into synthetic peptides using Boc-protected derivatives. We will dissect the common side reactions—alkylation and oxidation—and detail the rationale and application of indole-protected building blocks, with a primary focus on the N-in-formyl derivative, Boc-Trp(For)-OH. This document serves as a technical resource, offering field-proven insights, detailed experimental protocols, and troubleshooting strategies to empower researchers to achieve higher purity, greater yields, and more reliable outcomes in their peptide synthesis endeavors.

The Tryptophan Conundrum in Boc-SPPS

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy for SPPS is a robust and historically significant method for peptide assembly. It relies on the graduated acid lability of protecting groups: the temporary Nα-Boc group is removed with moderate acid (e.g., trifluoroacetic acid, TFA), while more permanent, benzyl-based side-chain protecting groups and the resin linkage are cleaved at the end of the synthesis with a very strong acid, typically anhydrous hydrogen fluoride (HF).[1][2][3]

This repeated exposure to acid is the crux of the problem for tryptophan. The indole side chain of Trp is highly nucleophilic and prone to two major degradation pathways during Boc-SPPS:

-

Electrophilic Attack (Alkylation): During each Nα-Boc deprotection step, reactive tert-butyl carbocations are generated.[4] These electrophiles can readily attack the electron-rich indole ring, leading to irreversible alkylation. This problem is severely compounded during the final HF cleavage, where a much higher concentration of carbocations is generated from the removal of all side-chain protecting groups (e.g., from Tyr, Asp, Glu) and potentially from the resin linker itself.[5][6] Peptides containing arginine protected with sulfonyl-based groups (e.g., Tosyl) are particularly problematic, as the released sulfonyl moieties can also modify tryptophan.[7][8]

-

Oxidation: The indole ring is also sensitive to oxidation, which can occur during synthesis, cleavage, or workup.[9] This can lead to a variety of byproducts, including N-formylkynurenine (NFK) and hydroxytryptophan derivatives, compromising the integrity and purity of the final peptide.[9][10]

Using unprotected tryptophan in Boc-SPPS is therefore a high-risk strategy that often leads to a complex mixture of difficult-to-separate impurities, reducing both the yield and purity of the target peptide.[11]

Diagram 1: Mechanism of tryptophan alkylation by tert-butyl cations during Boc deprotection.

The Primary Solution: Indole Nitrogen Protection with Boc-Trp(For)-OH

To overcome these challenges, the most effective strategy in Boc-SPPS is to protect the indole nitrogen (N-in). By protecting this position, the nucleophilicity of the indole ring is significantly reduced, shielding it from both electrophilic attack and oxidation.[7]

The standard and most widely used derivative for this purpose is Nα-Boc-N-in-formyl-L-tryptophan (Boc-Trp(For)-OH) .

The Role of the Formyl Group

The formyl group (-CHO) is a strong electron-withdrawing group. Its placement on the indole nitrogen effectively "deactivates" the aromatic ring system, making it far less susceptible to attack by carbocations and other electrophiles generated during the synthesis.[10] This protection is robust enough to withstand the repeated TFA treatments required for Nα-Boc removal throughout the peptide chain elongation.

Diagram 2: Protective effect of the N-in-formyl group against electrophilic attack.

Cleavage of the Formyl Group

The N-in-formyl group exhibits ideal differential stability for the Boc/Bzl strategy. It is stable to the 25-50% TFA in DCM used for Boc deprotection but is readily cleaved during the final "global deprotection" step.

-

Standard HF Cleavage: The formyl group is typically removed during the standard high HF cleavage procedure.

-

Alternative Cleavage Conditions: If a milder final cleavage reagent is used (e.g., TFMSA), the formyl group may not be completely removed. In such cases, or if its removal prior to cleavage is desired, it can be cleaved with a solution of 10-20% piperidine in DMF or by including a soft nucleophile like thiophenol in the HF cleavage cocktail.[1][7]

The Indispensable Role of Scavengers in Final Cleavage

While using Boc-Trp(For)-OH is the most critical step in preventing tryptophan degradation, it does not eliminate the need for scavengers during the final HF cleavage. Scavengers are nucleophilic compounds added to the cleavage mixture to "scavenge" or trap the highly reactive carbocations and other electrophilic species generated as side-chain protecting groups are removed.[6][12] Their presence is a self-validating system for ensuring peptide integrity. Without an effective scavenger cocktail, even a protected tryptophan can be at risk, and other sensitive residues like methionine (Met), cysteine (Cys), and tyrosine (Tyr) are highly vulnerable to modification.[4][13]

The choice of scavenger is dictated by the protecting groups present in the peptide. A well-designed cocktail provides comprehensive protection.

| Scavenger | Target Electrophile / Function | Typical Concentration | Rationale & Causality |

| Anisole / p-Cresol | tert-butyl and benzyl cations | 5-10% | These phenolic compounds are excellent carbocation traps, preventing alkylation of Trp and Tyr. p-Cresol is often preferred for its efficacy.[1][12] |

| Thioanisole | Sulfonyl moieties (from Arg(Tos)) | 2-5% | Prevents the transfer of Tosyl groups from arginine to the tryptophan indole ring, a common and problematic side reaction.[1][7] |

| 1,2-Ethanedithiol (EDT) | tert-butyl cations, Trityl groups | 1-2.5% | A very effective scavenger for t-butyl cations. It also aids in the removal of trityl-based protecting groups from Cys and His. |

| Dimethyl Sulfide (DMS) | General carbocation scavenger | 5-10% | Often used in combination with p-cresol in a "low-high" HF cleavage procedure to minimize side reactions with Met. |

| Water | Suppresses t-butylation of Trp | 2.5-5% | While seemingly simple, water is a crucial component that helps to hydrolyze carbocations and suppress alkylation side reactions.[14] |

Experimental Protocols: A Practical Guide

The following protocols are designed as a robust starting point for synthesis. As a Senior Application Scientist, I stress that optimization may be required based on the specific peptide sequence, particularly for "difficult" sequences prone to aggregation.[8]

Protocol 1: Standard Boc-SPPS Cycle for Incorporating Boc-Trp(For)-OH

This protocol describes a single coupling cycle on a manual synthesis shaker, starting from a deprotected peptide-resin.

Scale: 0.2 mmol on Merrifield Resin Reagents:

-

Peptide-Resin (swollen in DCM)

-

Deprotection Solution: 50% TFA in Dichloromethane (DCM) with 0.5% Dithioethane (DTE) as a scavenger.[1]

-

Neutralization Solution: 10% Diisopropylethylamine (DIPEA) in DCM.

-

Boc-Trp(For)-OH (3 eq., 0.6 mmol)

-

HBTU (2.9 eq., 0.58 mmol)

-

DIPEA (6 eq., 1.2 mmol)

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Isopropanol (IPA)

Methodology:

-

Resin Preparation: Ensure the peptide-resin is well-swollen in DCM (approx. 10 mL/g resin) for at least 30 minutes.

-

Nα-Boc Deprotection: a. Drain the DCM. b. Add the Deprotection Solution (10 mL) and agitate for 2 minutes (pre-wash). Drain. c. Add a fresh aliquot of Deprotection Solution (10 mL) and agitate for 25-30 minutes. The presence of DTE is a precautionary measure to scavenge any cations formed, even at this stage.[4] d. Drain the solution and wash the resin thoroughly with DCM (3 x 10 mL) and IPA (2 x 10 mL) to shrink the resin and remove residual acid.[1]

-

Neutralization: a. Wash the resin with DCM (2 x 10 mL). b. Add the Neutralization Solution (10 mL) and agitate for 2 minutes. Drain. c. Repeat the neutralization step. d. Wash the resin thoroughly with DCM (5 x 10 mL) to remove all traces of base, which could cause racemization of the incoming activated amino acid.

-

Amino Acid Coupling: a. In a separate vial, dissolve Boc-Trp(For)-OH (0.6 mmol) and HBTU (0.58 mmol) in a minimal amount of DMF (approx. 3 mL). b. Add DIPEA (1.2 mmol) to the vial. The solution should turn yellow, indicating activation. Allow to pre-activate for 1-2 minutes. Causality Note: Pre-activation ensures the activated species is formed before it contacts the resin, preventing potential side reactions like guanidinylation of the N-terminus.[6] c. Add the activated amino acid solution to the neutralized peptide-resin. Add extra DMF if needed to ensure proper mixing. d. Agitate for 1-2 hours at room temperature.

-

Monitoring and Wash: a. Perform a Kaiser test to confirm complete coupling (beads should remain yellow/colorless). If the test is positive (blue beads), a second coupling may be necessary. b. Drain the coupling solution and wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL). The resin is now ready for the next deprotection cycle.

Diagram 3: Workflow for one cycle of Boc-SPPS incorporating Boc-Trp(For)-OH.

Protocol 2: High-HF Cleavage and Deprotection

WARNING: Anhydrous Hydrogen Fluoride (HF) is extremely toxic, corrosive, and can cause severe burns. This procedure must only be performed by trained personnel in a specialized, dedicated HF cleavage apparatus within a certified fume hood.

Reagents:

-

Dried Peptide-Resin (containing Trp(For), Arg(Tos), Tyr(Bzl))

-

Scavenger Cocktail: p-Cresol (1.0 mL), Thioanisole (0.5 mL)

-

Anhydrous Hydrogen Fluoride (HF), liquid (approx. 10 mL)

-

Cold Diethyl Ether

Methodology:

-

Preparation: Place the dried peptide-resin (approx. 0.5 g) into the Teflon reaction vessel of the HF apparatus. Add a magnetic stir bar.

-

Scavenger Addition: Add the scavenger cocktail (p-cresol and thioanisole) to the vessel. Swirl to distribute the scavengers over the resin.

-

HF Distillation: Cool the reaction vessel to -10 °C using an acetone/dry ice bath. Following the apparatus-specific instructions, distill approximately 10 mL of liquid HF into the reaction vessel.

-

Cleavage Reaction: a. Lower the cooling bath and allow the vessel to warm to 0 °C. b. Stir the mixture at 0 °C for 60-90 minutes. The stirring ensures continuous mixing of the resin, acid, and scavengers, which is vital for efficient cleavage and protection.

-

HF Removal: Following the apparatus-specific instructions, carefully remove the HF under a vacuum. This process can take 1-2 hours.

-

Peptide Precipitation and Extraction: a. Once all HF is removed, carefully unseal the apparatus. b. Add approximately 30 mL of ice-cold diethyl ether to the reaction vessel to precipitate the crude peptide and wash it from the resin. c. Transfer the ether/resin/peptide slurry to a centrifuge tube. d. Wash the reaction vessel with more cold ether and add it to the centrifuge tube.

-

Isolation: a. Centrifuge the tube to pellet the resin and the precipitated peptide. b. Decant the ether. c. Wash the pellet twice more with cold ether to remove residual scavengers and their byproducts. d. Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

Purification: Dissolve the crude peptide in an appropriate aqueous buffer (e.g., 10% acetic acid) and purify by reverse-phase HPLC.

Conclusion and Expert Recommendations

The successful synthesis of tryptophan-containing peptides via Boc-SPPS is not a matter of chance, but a result of deliberate chemical strategy. The inherent reactivity of the indole side chain necessitates protection to prevent irreversible side reactions that plague syntheses using unprotected tryptophan.

Boc-Trp(For)-OH stands as the validated, field-proven building block of choice for this purpose. Its electron-withdrawing formyl group provides robust protection against alkylation and oxidation during chain assembly. However, its use must be coupled with an intelligently designed scavenger cocktail during the final, harsh HF cleavage step. This dual approach—side-chain protection followed by comprehensive scavenging—forms a self-validating system that ensures the integrity of not only tryptophan but all sensitive residues in the peptide sequence. By understanding the causality behind these experimental choices, researchers can confidently tackle the synthesis of complex, tryptophan-rich peptides, paving the way for advancements in therapeutics and biochemical research.

References

-

Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved January 11, 2026, from [Link]

-

Zhang, L., et al. (2018). Oxidative Modification of Tryptophan-Containing Peptides. ACS Combinatorial Science. Retrieved January 11, 2026, from [Link]

-

Missing Amino Acids in Peptide Hydrolysis and Chromatography. (n.d.). Let's Talk Academy. Retrieved January 11, 2026, from [Link]

-

Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTec. Retrieved January 11, 2026, from [Link]

-

Boc-Trp(for)-AAPPTec Resin. (n.d.). AAPPTec. Retrieved January 11, 2026, from [Link]

-

Mourier, G., Moroder, L., & Previero, A. (1984). Prevention of Tryptophan Oxidation During Iodination of Tyrosyl Residues in Peptides. Zeitschrift für Naturforschung B. Retrieved January 11, 2026, from [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Retrieved January 11, 2026, from [Link]

-

Late-stage peptide modification and macrocyclization enabled by tertiary amine catalyzed tryptophan allylation. (2024). National Institutes of Health. Retrieved January 11, 2026, from [Link]

-

White, P. (n.d.). Fmoc-Trp (Boc)-OH: A new derivative for the synthesis of peptides containing tryptophan. Semantic Scholar. Retrieved January 11, 2026, from [Link]

-

Overview of Custom Peptide Synthesis. (n.d.). GenScript. Retrieved January 11, 2026, from [Link]

-

Late-stage peptide modification and macrocyclization enabled by tertiary amine catalyzed tryptophan allylation. (2024). Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]

-

Han, Y., et al. (2025). Peptide cyclization via late-stage functionalization of tryptophan by sulfonium. Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]

-

Patarroyo, M. A., et al. (2020). p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. Journal of Peptide Science. Retrieved January 11, 2026, from [Link]

-

Peptide Global Deprotection/Scavenger-Induced Side Reactions. (2020). Request PDF on ResearchGate. Retrieved January 11, 2026, from [Link]

Sources

- 1. chempep.com [chempep.com]

- 2. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 3. peptide.com [peptide.com]

- 4. peptide.com [peptide.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. peptide.com [peptide.com]

- 8. peptide.com [peptide.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Overview of Custom Peptide Synthesis [peptide2.com]

The Sentinel of the Indole: A Technical Guide to the Role of the Boc Protecting Group in Tryptophan Chemistry

Abstract

Tryptophan, a cornerstone amino acid in a multitude of bioactive peptides and pharmaceuticals, presents a unique and significant challenge in synthetic chemistry due to the nucleophilic and easily oxidizable nature of its indole side chain.[1] Unchecked, this reactivity leads to a cascade of side reactions, primarily alkylation and oxidation, during routine synthetic manipulations, severely compromising the yield and purity of the target molecule.[1][2] This technical guide provides an in-depth exploration of the use of the tert-butyloxycarbonyl (Boc) group for the protection of the tryptophan indole nitrogen (Nin-Boc). We will dissect the chemical principles that necessitate this protection, provide detailed, field-tested protocols for its application and removal, and illustrate its strategic importance, particularly within the framework of solid-phase peptide synthesis (SPPS). This document is intended for researchers, chemists, and drug development professionals seeking to master the synthesis of tryptophan-containing molecules with high fidelity.

The Tryptophan Conundrum: An Inherently Reactive Nucleus

The indole side chain of tryptophan is an electron-rich aromatic system, making it highly susceptible to electrophilic attack.[1] During multi-step chemical syntheses, particularly in peptide chemistry, the reaction environment is frequently populated with electrophilic species. These can be carbocations generated from the cleavage of other acid-labile protecting groups (e.g., tert-butyl cations from other Boc groups or resin linkers) or reagents used for activation.[1][3][4] This inherent reactivity makes the unprotected tryptophan residue the Achilles' heel of many synthetic strategies.

The Indole Imperative: Why Protection is Non-Negotiable

Failure to protect the indole nucleus of tryptophan during synthesis can lead to a variety of undesirable and often inseparable byproducts. The primary side reactions include:

-

Alkylation: The indole ring can be readily alkylated by carbocations present in the reaction medium, especially under the acidic conditions required for the cleavage of other protecting groups or the peptide from the resin support.[1][5]

-

Oxidation: The indole moiety is prone to oxidation by atmospheric oxygen or other oxidizing agents that may be present, leading to a heterogeneous mixture of degradation products.[1][2]

-

Sulfonation: In the synthesis of peptides containing both tryptophan and sulfonyl-protected arginine residues (e.g., Arg(Pmc) or Arg(Pbf)), the sulfonyl group can migrate to the tryptophan indole ring during final cleavage.[1][6]

These side reactions not only reduce the yield of the desired product but also introduce significant challenges in the purification process, often leading to a complex mixture of closely related impurities.[1] Therefore, effective protection of the indole side chain is a mandatory prerequisite for the successful synthesis of tryptophan-containing peptides and other complex molecules.[1]

The Boc Group: A Robust Guardian for the Indole Nitrogen

The tert-butyloxycarbonyl (Boc) group has emerged as the protecting group of choice for the indole nitrogen of tryptophan in many synthetic applications, particularly in Fmoc-based solid-phase peptide synthesis (SPPS).[2][6] The Nin-Boc protection strategy offers several key advantages:

-

Acid Lability: The Boc group is readily cleaved under strongly acidic conditions, typically with trifluoroacetic acid (TFA), which are the same conditions used for the final cleavage of the peptide from the resin and removal of other side-chain protecting groups in Fmoc-SPPS.[2][7]

-

Base Stability: Crucially, the Nin-Boc group is completely stable to the basic conditions (e.g., 20% piperidine in DMF) used for the repetitive removal of the Nα-Fmoc group during each cycle of peptide synthesis.[1] This orthogonality is the cornerstone of its utility in Fmoc-SPPS.

-

Prevention of Side Reactions: The electron-withdrawing nature of the Boc group deactivates the indole ring, effectively shielding it from electrophilic attack and minimizing both alkylation and oxidation.[2] This leads to purer crude products in higher yields.[2]

The dual-protection strategy, employing a base-labile Nα-Fmoc group and an acid-labile Nin-Boc group, provides a robust and orthogonal system for the seamless incorporation of tryptophan into growing peptide chains.[1][2]

Caption: Mechanism of N-in-Boc protection of the tryptophan indole.

Experimental Protocol: Synthesis of Nα-Boc-Nin-Boc-L-tryptophan

This protocol describes the protection of both the α-amino group and the indole nitrogen. For use in Fmoc-SPPS, one would start with Nα-Fmoc-L-tryptophan.

-

Dissolution: Dissolve Nα-Boc-L-tryptophan (1.0 eq) in acetonitrile (MeCN).

-

Addition of Reagents: Add 4-dimethylaminopyridine (DMAP) (0.1 eq) and di-tert-butyl dicarbonate (Boc₂O) (1.05 eq) to the solution. [7]3. Reaction: Stir the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within a few hours.

-

Work-up: Upon completion, concentrate the reaction mixture in vacuo. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a weak acid (e.g., 1 M HCl) to remove DMAP, followed by brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purification: Purify the product by flash column chromatography on silica gel to obtain the pure Nα-Boc-Nin-Boc-L-tryptophan.

N-in-Boc-Tryptophan in Solid-Phase Peptide Synthesis (SPPS): An Orthogonal Strategy

The true power of the Nin-Boc protecting group is realized in the context of Fmoc-SPPS. [2]The synthesis of a peptide on a solid support involves iterative cycles of deprotection of the Nα-amino group and coupling of the next amino acid. The Nin-Boc group's stability to the basic conditions required for Fmoc removal is paramount. [1]

Caption: Orthogonal protection strategy in Fmoc-SPPS with N-in-Boc-Tryptophan.

This orthogonal protection scheme allows for the selective removal of the Nα-Fmoc group at each step of the synthesis without affecting the Nin-Boc group, which remains intact until the final acid-mediated cleavage step. [2]

The Moment of Truth: N-in-Boc Deprotection

The removal of the Nin-Boc group occurs concurrently with the cleavage of the peptide from the resin and the deprotection of other acid-labile side-chain protecting groups. [6]This is typically achieved by treating the peptide-resin with a strong acid, most commonly trifluoroacetic acid (TFA). [7][8]

Mechanism of Deprotection and the Role of Scavengers

The deprotection mechanism is initiated by the protonation of the carbonyl oxygen of the Boc group by TFA. [3][8]This is followed by the fragmentation of the protonated carbamate to form a stable tert-butyl cation, carbon dioxide, and the free indole nitrogen. [3][8] The liberated tert-butyl cation is a potent electrophile that can re-alkylate the electron-rich indole ring of tryptophan, leading to an undesired side product. [3][4]To prevent this, "scavengers" are added to the cleavage cocktail. [3][]These are nucleophilic species, such as triisopropylsilane (TIS), water, and 1,2-ethanedithiol (EDT), that efficiently trap the tert-butyl cation before it can react with the peptide. [4]

Caption: Mechanism of N-in-Boc deprotection and scavenger action.

Experimental Protocol: Cleavage and Deprotection

-

Preparation: Swell the peptide-resin in dichloromethane (DCM) and then drain the solvent.

-

Cleavage Cocktail: Prepare a cleavage cocktail, for example, 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v).

-

Reaction: Add the cleavage cocktail to the peptide-resin and allow the reaction to proceed at room temperature for 2-4 hours with occasional swirling.

-

Isolation: Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitation: Precipitate the crude peptide from the TFA solution by adding it to a large volume of cold diethyl ether.

-

Collection: Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry in vacuo.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Spectroscopic Characterization of N-in-Boc-Tryptophan

The successful protection of the tryptophan indole can be confirmed by standard spectroscopic techniques.

| Technique | Expected Observations for N-in-Boc-Tryptophan |

| ¹H NMR | Appearance of a characteristic singlet at ~1.65 ppm corresponding to the nine equivalent protons of the tert-butyl group. A downfield shift of the indole protons is also expected. |

| ¹³C NMR | Appearance of signals corresponding to the quaternary carbon (~80 ppm) and the methyl carbons (~28 ppm) of the Boc group. |

| FT-IR | Presence of a strong carbonyl stretching band for the carbamate group around 1725 cm⁻¹. |

| Mass Spec. | The molecular ion peak should correspond to the mass of the Boc-protected tryptophan derivative. |

Conclusion: The Boc Group as an Enabling Technology

The strategic application of the Nin-Boc protecting group is an indispensable tool in modern synthetic chemistry, particularly for the synthesis of complex, tryptophan-containing peptides. [2]Its robust, orthogonal nature within the Fmoc-SPPS framework effectively mitigates the inherent reactivity of the indole side chain, preventing deleterious side reactions and ensuring higher yields and purities of the final product. [1][2]By understanding the underlying chemical principles of its application and removal, researchers and drug development professionals can confidently and efficiently incorporate tryptophan into their target molecules, accelerating the pace of discovery and innovation.

References

-

ResearchGate. (n.d.). Comparative reaction conditions for the deprotection of N-Boc-l-tryptophan (methanol was used as the reaction solvent). Retrieved from [Link]

-

Chemical Communications (RSC Publishing). (n.d.). Protection of the indole ring of tryptophan by the nucleophile-stable, acid-cleavable Nin-2,4-dimethylpent-3-yloxycarbonyl (Doc) protecting group. Retrieved from [Link]

- Google Patents. (n.d.). US5300651A - Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures.

-

National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents. Retrieved from [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

RSC Publishing. (n.d.). Synthesis, Properties, and Use of Nin-Boc-tryptophan Derivatives. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis, properties, and use of Nin-Boc-tryptophan derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Protection of the indole nucleus of tryptophan in solid-phase peptide synthesis with a dipeptide that can be cleaved rapidly at physiological pH. Retrieved from [Link]

-

Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

-

UKnowledge. (2020). Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. Retrieved from [Link]

-

UKnowledge. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

-

RSC Publishing. (n.d.). Synthesis, properties, and use of Nin-Boc-tryptophan derivatives. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

-

University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]

-

YouTube. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. Retrieved from [Link]

-

RSC Publishing. (n.d.). Synthesis, properties, and use of N in -Boc-tryptophan derivatives. Retrieved from [Link]

-

PubMed. (2018). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). A side-reaction in the SPPS of Trp-containing peptides. Retrieved from [Link]

-

MDPI. (n.d.). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. Retrieved from [Link]

-

Reddit. (n.d.). Why is boc stable to hydrolysis under basic conditions?. Retrieved from [Link]

-

PubChem. (n.d.). N-tert-Butoxycarbonyl-L-tryptophan. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). Late-Stage Diversification of Native Tryptophan-Containing Peptides and Peptide Drugs through Nitrogen Atom Insertion. Retrieved from [Link]

-

PubMed. (n.d.). Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent. Retrieved from [Link]

-

Scientific Reports. (n.d.). Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 5. researchgate.net [researchgate.net]

- 6. peptide.com [peptide.com]

- 7. Synthesis, properties, and use of Nin-Boc-tryptophan derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. jk-sci.com [jk-sci.com]

The Versatile Role of Boc-Tryptophanol in Modern Biochemical Research: A Senior Application Scientist's Guide

Abstract

This technical guide provides an in-depth exploration of the applications of tert-butyloxycarbonyl (Boc)-protected tryptophanol and its parent amino acid, tryptophan, in the landscape of biochemical research and drug discovery. Moving beyond a simple recitation of protocols, this document elucidates the critical role of the Boc protecting group, the strategic importance of chirality in the form of Boc-L- and Boc-D-tryptophanol, and the diverse applications of these compounds, from the cornerstone of peptide synthesis to the nuanced development of enzyme inhibitors and fluorescent probes. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of Boc-tryptophanol in their experimental designs.

The Strategic Imperative of Boc Protection for the Tryptophan Indole Side Chain

The tryptophan residue, with its indole side chain, is a frequent participant in the biological activity of peptides and proteins. However, the electron-rich nature of the indole ring renders it susceptible to undesirable side reactions, particularly oxidation and alkylation, during the rigors of chemical synthesis.[1] The introduction of the tert-butyloxycarbonyl (Boc) group as a protecting element for the indole nitrogen is a foundational strategy to mitigate these challenges.[1][2] This protection is especially critical during the acidic conditions often employed for the removal of other protecting groups in peptide synthesis.[3][4]

The Boc group's utility lies in its acid lability; it can be removed under specific acidic conditions that are orthogonal to the cleavage of other protecting groups like Fmoc (9-fluorenylmethoxycarbonyl), which is base-labile.[3] This orthogonality is the cornerstone of modern solid-phase peptide synthesis (SPPS), allowing for the sequential and controlled assembly of amino acids into a desired peptide sequence.[1][3] The use of Boc-protected tryptophan, such as Fmoc-Trp(Boc)-OH in Fmoc-based SPPS, effectively shields the indole ring from electrophilic attack by carbocations that are generated during the final cleavage of the peptide from the resin, a common source of impurities.[1][4]

Caption: Workflow of Fmoc-SPPS Incorporating Boc-Tryptophan.

This compound Isomers: Chiral Building Blocks for Targeted Drug Design

The stereochemistry of amino acid building blocks is paramount in determining the ultimate biological activity of a synthetic peptide or small molecule. This compound is available as both L- and D-enantiomers, providing medicinal chemists with a powerful tool to modulate the pharmacological properties of their compounds.[5][6][7]

-

Boc-L-Tryptophanol: As the naturally occurring isomer, Boc-L-tryptophanol is widely used in the synthesis of bioactive peptides and peptidomimetics that are designed to interact with biological targets in a manner that mimics endogenous ligands.[7] Its incorporation is crucial for maintaining the native conformation and function of synthetic peptides.[7][8]

-

Boc-D-Tryptophanol: The use of the unnatural D-enantiomer, Boc-D-tryptophanol, is a key strategy in drug development to enhance peptide stability and bioavailability.[5][6] Peptides containing D-amino acids are generally more resistant to enzymatic degradation by proteases, leading to a longer in vivo half-life.[6] Furthermore, the introduction of a D-amino acid can induce specific conformational constraints in a peptide, which can lead to increased receptor affinity and selectivity.[6]

| Parameter | Boc-L-Tryptophanol | Boc-D-Tryptophanol |

| CAS Number | 82689-19-8[7] | 158932-00-4[5] |

| Molecular Formula | C₁₆H₂₂N₂O₃[7] | C₁₆H₂₂N₂O₃[5] |

| Molecular Weight | 290.3 g/mol [7] | 290.36 g/mol [5] |

| Primary Application | Synthesis of native-like peptides and bioactive molecules.[7] | Enhancing peptide stability and modulating receptor binding.[5][6] |

| Key Advantage | Mimics natural ligand-receptor interactions. | Increased resistance to proteolysis, longer half-life.[6] |

Core Applications in Biochemical Research

The utility of this compound extends across several key areas of biochemical research and drug discovery.

Peptide Synthesis: The Workhorse Application

As previously discussed, the primary application of this compound derivatives is in peptide synthesis.[5][7] The choice between Boc- and Fmoc-based strategies often depends on the specific peptide sequence and the desired final product. While Fmoc chemistry has become more prevalent, Boc chemistry remains advantageous for the synthesis of certain hydrophobic peptides and those containing ester or thioester moieties.[9]

Exemplary Protocol: Manual Solid-Phase Synthesis of a Tryptophan-Containing Peptide using Fmoc-Trp(Boc)-OH

This protocol outlines the manual synthesis of a short peptide on a Rink Amide resin, incorporating Fmoc-Trp(Boc)-OH.

Materials:

-

Rink Amide Resin

-

Fmoc-protected amino acids (including Fmoc-Trp(Boc)-OH)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc group from the resin's linker. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

In a separate vial, dissolve the first Fmoc-amino acid (3-5 equivalents relative to resin loading), OxymaPure® (3-5 equivalents), and DIC (3-5 equivalents) in DMF.

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

-

Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.

-

Wash the resin with DMF.

-

-

Incorporation of Tryptophan: For the tryptophan-containing position, use Fmoc-Trp(Boc)-OH in the coupling step as described above. The Boc group on the indole nitrogen will remain intact.

-

Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid is coupled, remove the N-terminal Fmoc group with 20% piperidine in DMF.

-

Cleavage and Side-Chain Deprotection:

-

Wash the peptide-resin with DCM and dry thoroughly.

-

Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the Boc group from the tryptophan side chain, along with other acid-labile side-chain protecting groups.[10]

-

-

Peptide Precipitation and Purification:

-

Filter the resin and collect the TFA solution.

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Development of Enzyme Inhibitors and Bioactive Molecules

This compound serves as a versatile starting material for the synthesis of a wide range of bioactive molecules, including enzyme inhibitors.[11] The tryptophan scaffold is a common motif in many natural products and pharmaceuticals. For instance, tryptophan analogues are being investigated as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor-mediated immune suppression.[11] The synthesis of these analogues often begins with Boc-protected tryptophan to allow for selective modification of other parts of the molecule.[12]

Caption: Synthetic route to tryptophan-based inhibitors.

Fluorescent Probes for Studying Protein Dynamics

The intrinsic fluorescence of the tryptophan indole ring is a powerful tool for studying protein structure, folding, and dynamics.[13][14] However, in proteins with multiple tryptophan residues, distinguishing the signal from a single residue can be challenging.[15] To overcome this, researchers synthesize tryptophan analogues with modified photophysical properties.[15][16] Boc-tryptophan can be a precursor in the synthesis of these fluorescent analogues, where the Boc group protects the amine during modifications to the indole ring.[16] These unnatural amino acids can then be incorporated into proteins to act as site-specific fluorescent probes.[15][16]

Conclusion: An Indispensable Tool in the Researcher's Arsenal

This compound, in its various forms, is far more than a simple protected amino acid. It is a strategically vital tool that enables the synthesis of complex peptides, the development of novel therapeutics, and the biophysical investigation of protein function. The judicious use of Boc protection on the tryptophan indole side chain is a testament to the chemical ingenuity that underpins modern biochemical research. By understanding the principles behind its application and mastering the associated experimental protocols, researchers can unlock new avenues of discovery in their pursuit of scientific advancement.

References

-

A Technical Guide to the Synthesis of Tryptophan-Containing Peptides Using Fmoc-Trp(Boc)-OH. Benchchem.

-

Boc-D-Tryptophanol. Chem-Impex.

-

The Crucial Role of Boc-D-Trp-OH in Modern Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

-

Boc-L-tryptophanol. Chem-Impex.

-

Boc Protecting Group: N-Boc Protection & Deprotection Mechanism –. Total Synthesis.

-

Application Notes and Protocols: Fmoc-Trp(Boc)-OH in Biochemical Inhibition Studies. Benchchem.

-

Amino Acid Derivatives for Peptide Synthesis. AAPPTec.

-

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Boc-7-hydroxy-L-tryptophan. Benchchem.

-

Troubleshooting incomplete Boc deprotection in tryptophan peptides. Benchchem.

-

Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures. Google Patents.

-

Tryptophan-based Fluorophores for Studying Protein Conformational Changes. PMC - NIH.

-

Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. National Library of Medicine.

-

Process for the synthesis of a peptide having a trp residue. Google Patents.

-

Boc Solid Phase Peptide Synthesis. ChemPep.

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.

-

Solid-phase synthesis of tryptophan-containing peptides. RSC Publishing.

-

Boc-L-Tryptophanol. MySkinRecipes.

-

Fluorescent carbazole-derived α-amino acids: structural mimics of tryptophan. Royal Society of Chemistry.

-

BOC-amino acids (tert-butyloxycarbonyl-protected) are widely employed as key intermediates in peptide synthesis... BOC Sciences Amino Acid.

-

Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents. PMC - NIH.

-

Synthesis, properties, and use of Nin-Boc-tryptophan derivatives. Semantic Scholar.

-

Insights into the Mechanism of Tryptophan Fluorescence Quenching due to Synthetic Crowding Agents: A Combined Experimental and Computational Study. ACS Publications.

-

Synthesis of chiral building blocks for use in drug discovery. PubMed.

-

Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent. PubMed.

-

SYNTHESIS OF MODIFIED TRYPTOPHAN DERIVATIVES. Universität des Saarlandes.

-

Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. National Library of Medicine.

-

Environment-sensitive fluorescent tryptophan analogues via indole C-2 alkenylation reactions. ResearchGate.

-

Application Notes and Protocols for Fmoc Deprotection of Trp(Boc)-Containing Peptides. Benchchem.

-

Design, synthesis and evaluation of tryptophan analogues as tool compounds to study IDO1 activity. RSC Publishing.

-

Tryptophan Properties in Fluorescence and Functional Stability of Plasminogen Activator Inhibitor 1. PMC - NIH.

-

Application Notes and Protocols for the Solid-Phase Synthesis of Fmoc-Trp-Trp-OH. Benchchem.

-

Application Notes and Protocols: 6-Chloro-L-Tryptophan Solutions. Benchchem.

-

Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC - NIH.

-

Nα-Fmoc-Nin-Boc-L-tryptophan. Chem-Impex.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. peptide.com [peptide.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. nbinno.com [nbinno.com]

- 7. chemimpex.com [chemimpex.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Design, synthesis and evaluation of tryptophan analogues as tool compounds to study IDO1 activity - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Insights into the Mechanism of Tryptophan Fluorescence Quenching due to Synthetic Crowding Agents: A Combined Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Tryptophan Properties in Fluorescence and Functional Stability of Plasminogen Activator Inhibitor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Tryptophan-based Fluorophores for Studying Protein Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fluorescent carbazole-derived α-amino acids: structural mimics of tryptophan - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01173B [pubs.rsc.org]

Boc-Tryptophanol as a Strategic Building Block for C-Terminally Modified Bioactive Peptides

An In-Depth Technical Guide:

Part 1: Foundational Concepts

Introduction: The Strategic Value of C-Terminal Peptide Alcohols

In the landscape of peptide-based therapeutics, modifications that enhance stability, modulate bioactivity, and improve pharmacokinetic profiles are of paramount importance. While much focus is placed on the amino acid sequence itself, the C-terminus offers a critical opportunity for strategic chemical modification. Converting the terminal carboxylic acid to a primary alcohol creates a peptide alcohol, a modification that can confer significant advantages. These include increased resistance to degradation by carboxypeptidases, altered solubility, and potentially novel interactions with biological targets.[1]